5-甲氧基噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

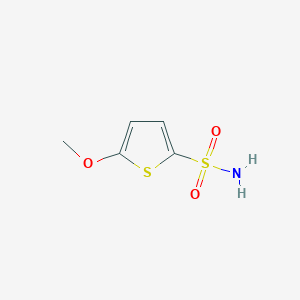

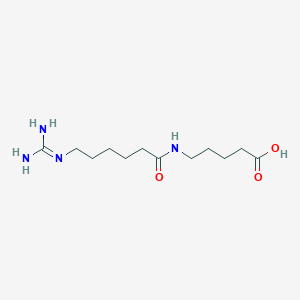

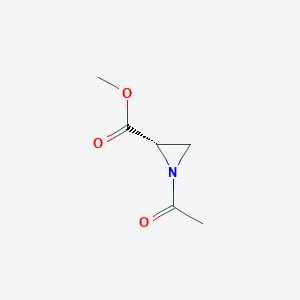

5-Methoxythiophene-2-sulfonamide is a chemical compound that is part of the thiophene sulfonamide derivatives. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and enzyme inhibition properties. The methoxy group attached to the thiophene ring may influence the electronic properties and reactivity of the molecule, potentially enhancing its biological activity.

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives can be achieved through various methods. For instance, a Suzuki cross-coupling reaction has been utilized to synthesize 5-aryl-thiophenes bearing a sulfonamide moiety, which involves the reaction of aryl boronic acids with 5-bromothiophene-2-sulfonamide under suitable conditions . Another approach includes the electrochemical synthesis of sulfonamide derivatives through anodic oxidation of aniline derivatives in the presence of arylsulfinic acids . These methods demonstrate the versatility in synthesizing thiophene sulfonamide derivatives, including 5-methoxythiophene-2-sulfonamide.

Molecular Structure Analysis

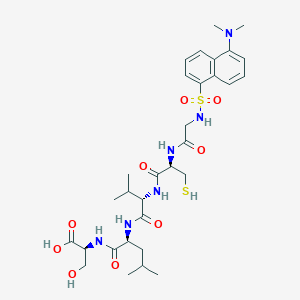

The molecular structure of thiophene sulfonamide derivatives is characterized by the presence of a thiophene ring, a sulfonamide group, and various substituents that can influence the compound's properties. The presence of a methoxy group, as in 5-methoxythiophene-2-sulfonamide, can affect the electron density on the thiophene ring, potentially altering its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Thiophene sulfonamide derivatives can participate in various chemical reactions. The sulfonamide group can act as a nucleophile or an electrophile in different chemical environments, allowing for the formation of diverse compounds. For example, the reaction of quinazolinone derivatives with chlorosulfonic acid followed by amidation with ammonia gas can lead to the formation of complex sulfonamide structures . Additionally, the presence of a methoxy group can influence the reactivity of the thiophene ring in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methoxythiophene-2-sulfonamide are influenced by its molecular structure. The electron-donating methoxy group can increase the electron density on the thiophene ring, which may affect its acidity, basicity, and overall reactivity. The sulfonamide group contributes to the compound's solubility in water and its potential to form hydrogen bonds, which is important for its biological activity . The synthesis methods and the substituents present in the molecule can also affect its melting point, boiling point, and stability.

科学研究应用

磺酰胺在研究中的概述

磺酰胺类化合物,包括 5-甲氧基噻吩-2-磺酰胺等化合物,由于其多样的生物活性,在各种科学研究领域发挥着至关重要的作用。这些化合物是开发具有抗菌、抗癌、抗炎和利尿特性的药物不可或缺的一部分。它们的广泛适用性源于磺酰胺部分与不同生物靶标相互作用的能力,从而产生各种治疗效果。

治疗应用和药物开发

磺酰胺类药物的治疗潜力已得到广泛研究,从而开发出各种药物。它们的应用范围从抗菌剂到治疗青光眼和癌症等慢性疾病。磺酰胺基团的多功能性允许合成许多衍生物,每种衍生物都有独特的药理特性。这种适应性使磺酰胺类药物在药物发现和开发过程中具有价值。

抗菌和抗肿瘤活性:磺酰胺类药物表现出显着的抗菌和抗肿瘤活性。它们抑制碳酸酐酶等酶的能力使它们对多种细菌感染和肿瘤生长有效。这些特性被用于开发治疗感染和癌症的药物(Carta、Scozzafava 和 Supuran,2012;Azevedo-Barbosa 等,2020)。

用于青光眼的碳酸酐酶抑制剂:磺酰胺类药物抑制碳酸酐酶是治疗青光眼(一种主要的失明原因)的基石。基于磺酰胺的抑制剂降低眼压,为管理这种情况提供了一种治疗策略(Masini、Carta、Scozzafava 和 Supuran,2013)。

环境和分析化学应用

磺酰胺类药物的环境影响及其分析检测也构成了重要的研究领域。由于广泛使用,这些化合物存在于各种环境基质中,因此需要开发灵敏且选择性的分析方法来检测和定量它们。

环境存在和影响:磺酰胺类药物在医药和农业中的广泛使用导致它们存在于环境中,引发了对耐药性和生态系统健康的担忧。研究重点是了解它们的生态环境命运、生物降解以及对人类和动物健康的潜在影响(Baran、Adamek、Ziemiańska 和 Sobczak,2011)。

磺酰胺类药物的分析方法:毛细管电泳和其他先进的分析技术已被开发用于检测和定量各种样品(包括药品、食品和环境样品)中的磺酰胺类药物。这些方法对于确保遵守监管标准和评估环境污染至关重要(Hoff 和 Kist,2009)。

属性

IUPAC Name |

5-methoxythiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3S2/c1-9-4-2-3-5(10-4)11(6,7)8/h2-3H,1H3,(H2,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLPLLMEAMSLTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(S1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxythiophene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)

![7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B136572.png)